Callosobruchusic acid

説明

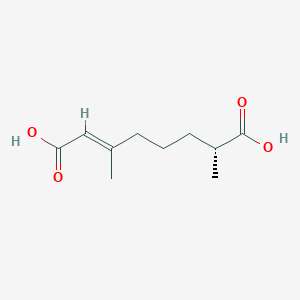

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- (CAS 87172-91-6), also known as Callosobruchusic Acid, is a branched-chain dioic acid with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Its structure features two carboxylic acid groups (-COOH) on an 8-carbon backbone, with a trans (E) configuration at the C2 double bond and an (R)-stereocenter at C7 (Figure 1).

特性

IUPAC Name |

(E,7R)-3,7-dimethyloct-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKHKIHRLWODC-HYDMIIDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=CC(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: カロソブルクス酸の合成は、さまざまな方法によって達成できます。注目すべき1つの方法は、メチル® -3-カルボキシブチレートから始める方法です。 合成経路には、ボラン-ジメチルスルフィド錯体による還元、t-ブチルジメチルシリルエーテルへの変換、アセト酢酸エステル合成による鎖伸長などのいくつかのステップが含まれます . 最終生成物は酸加水分解によって得られ、融点が91-92°Cの結晶としてカロソブルクス酸が得られます .

工業生産方法: カロソブルクス酸の工業生産は、フェロモン研究や害虫駆除における特定の用途のため、十分に文書化されていません。実験室で使用される合成方法は、工業目的で拡大できますが、詳細な工業プロセスは容易には入手できません。

化学反応の分析

反応の種類: カロソブルクス酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応は、二重結合を単結合に変換して、化合物の構造を変更することができます。

置換: 置換反応は、二重結合またはカルボキシル基で発生し、さまざまな誘導体につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、さまざまな条件下で使用して置換反応を達成できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなカルボン酸、アルコール、および置換アルケンなどのカロソブルクス酸のさまざまな誘導体が含まれます。

4. 科学研究への応用

カロソブルクス酸は、いくつかの科学研究に応用されています。

化学: フェロモンと化学コミュニケーションの研究におけるモデル化合物として使用されます。

生物学: この化合物は、アズキゾウムシやその他の関連種の交尾行動を理解する上で重要です.

医学: 医学では直接使用されませんが、そのフェロモン活性の研究は、害虫駆除戦略に貢献し、間接的に公衆衛生に役立ちます。

科学的研究の応用

Organic Synthesis

2-Octenedioic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Esterification : It can react with alcohols to form esters, which are useful in the production of fragrances and flavorings.

- Diels-Alder Reactions : The double bond can be utilized in Diels-Alder reactions to create cyclic compounds, which are significant in pharmaceuticals.

Biological Applications

Research has indicated potential biological roles for 2-octenedioic acid:

- Metabolic Pathways : It is involved in certain metabolic pathways within organisms, contributing to the biosynthesis of essential fatty acids.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further research in developing new antibiotics.

Industrial Uses

The compound finds applications in various industrial processes:

- Polymer Production : It can be used as a monomer for synthesizing polyesters and polyamides, contributing to the production of biodegradable plastics.

- Cosmetic Industry : Its derivatives are often included in cosmetic formulations due to their emollient properties.

Food Industry

Due to its flavor profile, 2-octenedioic acid is explored for use as a food additive:

- Flavoring Agent : It can enhance the taste of food products, particularly in processed foods where synthetic flavors are used.

Case Study 1: Synthesis of Esters

A study demonstrated the synthesis of various esters from 2-octenedioic acid through esterification with different alcohols. The reaction conditions were optimized for yield and purity, showcasing the compound's utility as a precursor for flavoring agents used in the food industry.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of derivatives of 2-octenedioic acid revealed promising results against several bacterial strains. This study highlighted its potential application as a natural preservative in food products.

作用機序

カロソブルクス酸は、性フェロモンとして作用することで効果を発揮します。 それは、オスのアズキゾウムシの特定の受容体に結合し、交尾を試みる行動反応を引き起こす一連のシグナル伝達経路を活性化します . 分子標的は、フェロモンを検出する嗅覚受容体であり、生殖器の突出をもたらすシグナル伝達経路を開始します .

類似の化合物:

2,6-ジメチルオクタン-1,8-二酸: 関連するゾウムシ種に見られる別のフェロモン成分.

その他のモノテルペン: ゲラニオールやシトロネラールなどの化合物は、構造的に類似していますが、生物活性は異なります。

独自性: カロソブルクス酸は、アズキゾウムシにおける交尾誘発フェロモンとしての特定の役割のために独特です。 その正確な立体化学と生物活性は、他の類似の化合物とは異なります .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The target compound is distinguished from similar molecules by its dioic acid functionalization and stereochemistry. Key comparisons include:

a. Geranic Acid (3,7-Dimethyl-2,6-octadienoic acid)

- CAS : 4698-08-2

- Formula : C₁₀H₁₆O₂

- MW : 168.23 g/mol

- Structure: A mono-carboxylic acid with conjugated double bonds at C2 and C6 (E-configuration) .

- Key Differences :

b. Ethyl (2E)-3,7-Dimethylocta-2,6-Dienoate

- CAS: Not specified (synonym: Ai3-25079)

- Formula : C₁₂H₂₀O₂

- MW : 196.29 g/mol

- Structure : Ester derivative of Geranic acid, with an ethyl group replacing the carboxylic acid’s hydroxyl .

- Key Differences :

c. Methyl (E)-3,7-Dimethyl-2,6-octadienoate

- CAS : 1189-09-9

- Formula : C₁₁H₁₈O₂

- MW : 182.26 g/mol

- Structure : Methyl ester analog of Geranic acid with a boiling point of 70°C/4mm .

- Key Differences :

d. 8-Iodo-2,2-dimethyl-7-octenoic Acid Methyl Ester

Physicochemical Properties

Stereochemical and Positional Isomerism

- Double Bond Configuration :

- Stereocenter :

- The (7R) configuration in the dioic acid may influence chiral interactions in biological systems, whereas Geranic acid lacks this stereocenter .

生物活性

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-, also known as 3,7-dimethyl-2E-octene-1,8-dioic acid, is a dicarboxylic acid with significant biological activity. This compound has garnered attention due to its potential applications in various fields including agriculture, medicine, and fragrance industries. Understanding its biological activity is crucial for harnessing its benefits and mitigating any potential risks.

- Chemical Formula : C10H16O4

- Molecular Weight : 184.24 g/mol

- Structure : The compound features a double bond and two carboxylic acid groups which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-octenedioic acid exhibits several biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting their growth.

- Insecticidal Effects :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that 2-octenedioic acid may have anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Metabolic Pathways

The metabolism of 2-octenedioic acid involves enzymatic processes leading to various metabolites. Key findings include:

- Hydrolysis by β-glucuronidase and sulfatase produces several metabolites that are excreted via urine .

- The major metabolic pathways include reduction or hydration of the double bond and oxidation of functional groups .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-octenedioic acid against common bacterial strains. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.5 mg/mL for Gram-positive bacteria.

- For Gram-negative bacteria, the MIC values were higher, indicating a selective antimicrobial profile.

Study on Insect Behavior

Research conducted on azuki bean weevils revealed that the application of 2-octenedioic acid significantly reduced mating success by disrupting pheromone signaling pathways. This study highlights its potential use in pest management strategies.

Toxicological Profile

The safety assessment of 2-octenedioic acid indicates:

- Low acute toxicity with an LD50 greater than 2000 mg/kg in animal studies.

- No significant irritation or sensitization effects observed in dermal exposure tests .

Data Table: Biological Activities of 2-Octenedioic Acid

Q & A

Q. What are the key structural characterization methods for (2E,7R)-3,7-dimethyl-2-octenedioic acid?

To confirm the stereochemistry and functional groups of this compound, researchers typically employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra to resolve the (2E,7R) configuration, methyl group positions, and double-bond geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₁₀H₁₆O₄) and isotopic patterns .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .

- Infrared (IR) Spectroscopy : To identify carboxylic acid and α,β-unsaturated carbonyl functional groups .

Q. How is this compound synthesized in academic settings?

Two primary methodologies are reported:

- Microbial Biosynthesis : The compound is identified as a rare microbial metabolite (e.g., Callosobruchusic acid), suggesting fermentation-based production using actinomycetes or fungal strains .

- Chemical Synthesis : Likely involves stereoselective Wittig or Horner-Wadsworth-Emmons reactions to install the (2E) double bond, followed by chiral resolution or asymmetric catalysis for the (7R) configuration .

Q. What analytical challenges arise during purity assessment?

- Isomeric Contamination : Separation of (2E,7R) from (2Z,7S) or other stereoisomers requires chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .

- Degradation Under Light : The compound is photosensitive; stability studies recommend storage in amber vials at –20°C .

Advanced Research Questions

Q. What is the compound’s role in disease mechanisms, such as cancer?

In pancreatic ductal adenocarcinoma (PDAC), elevated levels of (2E,7R)-3,7-dimethyl-2-octenedioic acid correlate with disease progression, showing an AUC >0.9 in ROC analysis. It may act as a metabolic biomarker linked to dysregulated fatty acid oxidation pathways . Further studies should validate its mechanistic role in mitochondrial β-oxidation or lipid signaling.

Q. How do stereochemical variations impact biological activity?

The (2E,7R) configuration is critical for interactions with enzymes like dehydrogenases or acyl-CoA synthetases. Computational docking studies suggest the 7R-methyl group enhances binding to hydrophobic pockets in target proteins, while the 2E geometry optimizes π-π stacking in active sites . Comparative assays with (7S) or (2Z) isomers are essential to quantify stereochemical selectivity.

Q. Are there contradictions in reported bioactivities across studies?

Discrepancies exist between its role as a microbial defense metabolite and a potential cancer biomarker . These may arise from:

- Sample Purity : Contaminants in microbial extracts could confound bioactivity assays.

- Context-Dependent Effects : Its function may vary in prokaryotic vs. eukaryotic systems.

- Dosage Differences : Pro-apoptotic effects in cancer cells might require higher concentrations than antimicrobial activity.

Q. What computational tools are used to model its interactions?

- Molecular Dynamics (MD) Simulations : To study conformational flexibility in aqueous vs. lipid bilayer environments.

- Density Functional Theory (DFT) : For optimizing geometry and predicting IR/NMR spectra .

- Docking Software (AutoDock Vina) : To screen interactions with enzymes like β-ketoacyl-ACP synthase .

Q. How can researchers address gaps in stability and reactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。